molecular formula C8H16O2 B12274301 cis-1,3-Bis(hydroxymethyl)cyclohexane CAS No. 5059-76-7

cis-1,3-Bis(hydroxymethyl)cyclohexane

Katalognummer: B12274301
CAS-Nummer: 5059-76-7
Molekulargewicht: 144.21 g/mol
InChI-Schlüssel: LUSFFPXRDZKBMF-OCAPTIKFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

cis-1,3-Bis(hydroxymethyl)cyclohexane: is an organic compound with the molecular formula C8H16O2 It is a cyclohexane derivative with two hydroxymethyl groups attached to the 1 and 3 positions in a cis configuration

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of cis-1,3-Bis(hydroxymethyl)cyclohexane typically involves the reduction of corresponding diesters or diketones. One common method is the catalytic hydrogenation of dimethyl 1,3-cyclohexanedicarboxylate using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure .

Industrial Production Methods: Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The choice of catalyst, reaction conditions, and purification methods are optimized to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: cis-1,3-Bis(hydroxymethyl)cyclohexane can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form cyclohexane derivatives with different functional groups.

    Substitution: The hydroxymethyl groups can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions:

    Oxidation: KMnO4 in an aqueous medium or CrO3 in an acidic medium.

    Reduction: Hydrogen gas (H2) with a metal catalyst such as Pd/C.

    Substitution: Alcohols or carboxylic acids in the presence of acid or base catalysts.

Major Products Formed:

    Oxidation: Formation of cyclohexane-1,3-dicarboxylic acid.

    Reduction: Formation of cyclohexane derivatives with reduced functional groups.

    Substitution: Formation of ethers or esters depending on the substituents used.

Wissenschaftliche Forschungsanwendungen

cis-1,3-Bis(hydroxymethyl)cyclohexane has several applications in scientific research:

Wirkmechanismus

The mechanism of action of cis-1,3-Bis(hydroxymethyl)cyclohexane in various applications depends on its chemical reactivity and interaction with other molecules. In polymer chemistry, it acts as a cross-linking agent, forming covalent bonds between polymer chains, which enhances the mechanical strength and thermal stability of the resulting materials . In biological systems, its hydroxymethyl groups can interact with biological molecules, potentially leading to the formation of bioactive compounds.

Vergleich Mit ähnlichen Verbindungen

    1,4-Bis(hydroxymethyl)cyclohexane: Another cyclohexane derivative with hydroxymethyl groups at the 1 and 4 positions.

    1,3-Cyclohexanedimethanol: A compound with hydroxymethyl groups at the 1 and 3 positions but in a trans configuration.

Uniqueness: cis-1,3-Bis(hydroxymethyl)cyclohexane is unique due to its specific spatial arrangement of hydroxymethyl groups, which influences its reactivity and interaction with other molecules. This makes it suitable for specific applications where the cis configuration is advantageous.

Eigenschaften

CAS-Nummer

5059-76-7

Molekularformel

C8H16O2

Molekulargewicht

144.21 g/mol

IUPAC-Name

[(1S,3R)-3-(hydroxymethyl)cyclohexyl]methanol

InChI

InChI=1S/C8H16O2/c9-5-7-2-1-3-8(4-7)6-10/h7-10H,1-6H2/t7-,8+

InChI-Schlüssel

LUSFFPXRDZKBMF-OCAPTIKFSA-N

Isomerische SMILES

C1C[C@H](C[C@H](C1)CO)CO

Kanonische SMILES

C1CC(CC(C1)CO)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.